Three-Fold Superior Tumor-Initiating Potency vs. Parent Compound in Mouse Skin Model
7-Methyldibenz[a,j]anthracene (7MeDB[a,j]A) is approximately three times more potent as a tumor initiator in a mouse skin model compared to its non-methylated parent compound, dibenz[a,j]anthracene (DB[a,j]A) [1]. This enhanced potency is a critical differentiator for studies requiring a robust tumorigenic response.
| Evidence Dimension | Tumor-Initiating Potency |
|---|---|
| Target Compound Data | Approximately 3-fold higher potency |
| Comparator Or Baseline | Dibenz[a,j]anthracene (DB[a,j]A) (baseline potency defined as 1) |
| Quantified Difference | ~3-fold increase in potency |
| Conditions | Mouse skin tumor initiation model |
Why This Matters
Researchers requiring a strong and reliable carcinogenic response can achieve a more pronounced effect at the same dose, or use a lower dose for similar activity, improving experimental efficiency and reducing compound consumption.
- [1] Nair, R. V., et al. (1992). Comparative metabolism of dibenz[a,j]anthracene and 7-methyldibenz[a,j]anthracene in primary cultures of mouse keratinocytes. Chemical Research in Toxicology, 5(4), 532-540. View Source
